molecular formula C9H11N5O3 B6005584 4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid

4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid

Cat. No.: B6005584
M. Wt: 237.22 g/mol
InChI Key: GELFVCNKWKOPLG-UHFFFAOYSA-N
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Description

4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a butanoic acid moiety

Properties

IUPAC Name

4-[(6-oxo-1,7-dihydropurin-2-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c15-5(16)2-1-3-10-9-13-7-6(8(17)14-9)11-4-12-7/h4H,1-3H2,(H,15,16)(H3,10,11,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELFVCNKWKOPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid typically involves the condensation of a purine derivative with a butanoic acid derivative. One common method involves the reaction of 6-oxo-1,7-dihydropurine with an appropriate butanoic acid derivative under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents used, but typically involve heating the reaction mixture to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: This compound is similar in structure but has different functional groups attached to the purine ring.

    4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoic acid: Another structurally related compound with a different substitution pattern on the purine ring.

Uniqueness

4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

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